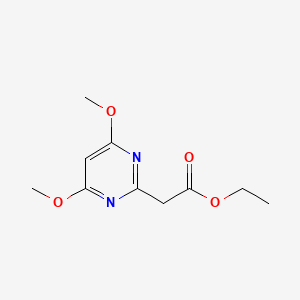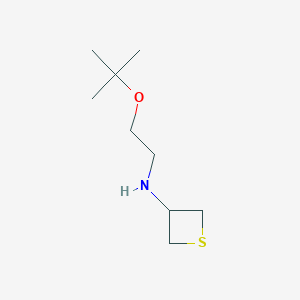
N-(2-(tert-Butoxy)ethyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(tert-Butoxy)ethyl)thietan-3-amine is an organic compound with the molecular formula C9H19NOS. It is a thietane derivative, which means it contains a four-membered ring with a sulfur atom. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(tert-Butoxy)ethyl)thietan-3-amine typically involves the reaction of thietan-3-amine with tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(tert-Butoxy)ethyl)thietan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
N-(2-(tert-Butoxy)ethyl)thietan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(tert-Butoxy)ethyl)thietan-3-amine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and protein function through its reactive thietane ring.
Comparison with Similar Compounds
Similar Compounds
N-(2-(tert-Butoxy)ethyl)thietan-3-amine: Unique due to its thietane ring and tert-butoxy group.
N-(2-(tert-Butoxy)ethyl)thiirane: Similar structure but with a three-membered ring.
N-(2-(tert-Butoxy)ethyl)thiolane: Similar structure but with a five-membered ring.
Uniqueness
This compound is unique due to its four-membered thietane ring, which imparts distinct chemical reactivity and stability compared to its three- and five-membered counterparts. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H19NOS |
|---|---|
Molecular Weight |
189.32 g/mol |
IUPAC Name |
N-[2-[(2-methylpropan-2-yl)oxy]ethyl]thietan-3-amine |
InChI |
InChI=1S/C9H19NOS/c1-9(2,3)11-5-4-10-8-6-12-7-8/h8,10H,4-7H2,1-3H3 |
InChI Key |
LTWREKURJUZPGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCNC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (1R)-1-amino-2-methyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13018946.png)
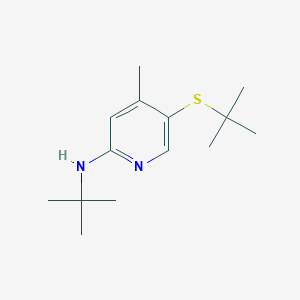

![4-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13018962.png)
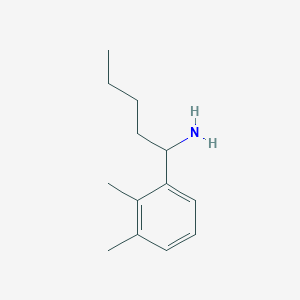
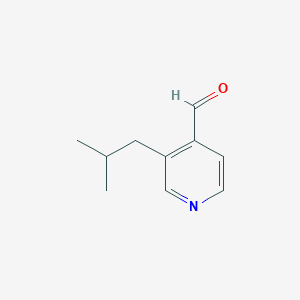
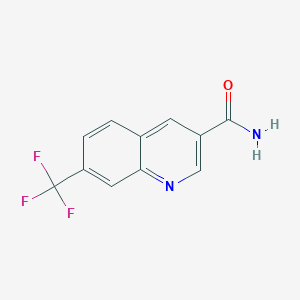

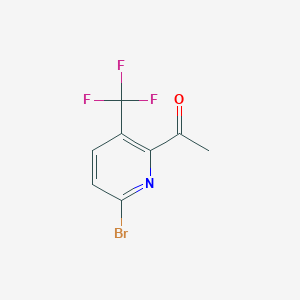

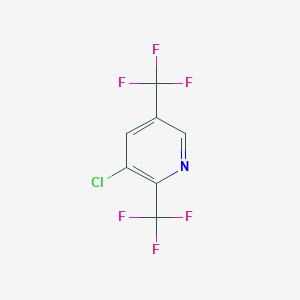
![5-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13019002.png)
![cis-1-Benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one](/img/structure/B13019010.png)
